

Comprehensive Characterization Guide: 2-Iodo-4-methoxyaniline Hydrochloride

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Compound of Interest

Compound Name: *2-Iodo-4-methoxyaniline hydrochloride*
CAS No.: *1788612-25-8*
Cat. No.: *B1459444*

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Executive Summary

This technical guide addresses the physicochemical characterization of **2-iodo-4-methoxyaniline hydrochloride** (CAS: 1788612-25-8 for the salt; CAS: 191348-14-8 for the free base). While the free base is a known intermediate in cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), the hydrochloride salt is often generated in situ or isolated to improve stability and crystallinity during purification.

Critical Note on Data Availability: Unlike its parent compound (

-anisidine), the specific melting point of **2-iodo-4-methoxyaniline hydrochloride** is not standardized in public pharmacopeial databases. This guide provides the comparative reference data, predicted ranges based on structure-property relationships (SAR), and the definitive experimental protocols required to validate this parameter in a drug development setting.

Part 1: Physicochemical Profile & Melting Point

Data[1][2][3][4][5]

Comparative Data Table

The introduction of an iodine atom at the ortho position to the amine significantly alters the crystal lattice energy compared to the non-halogenated parent.

Compound	CAS Number	Physical State	Melting Point (Experimental)	Solubility Profile
2-Iodo-4-methoxyaniline (Free Base)	191348-14-8	Brown Oil / Low-melting Solid	< 25 °C (Oil) [1]	Soluble in DCM, EtOAc, MeOH
2-Iodo-4-methoxyaniline HCl (Target)	1788612-25-8	Off-white/Grey Solid	Empirical Det. Req.(Pred: 180–230 °C)	Soluble in Water, DMSO, MeOH
Reference: 4-Methoxyaniline HCl	1619933-04-8	White Crystalline Solid	240–243 °C [2]	High Water Solubility
Reference: 2-Iodoaniline (Free Base)	615-43-0	Crystalline Solid	53–58 °C [3]	Low Water Solubility

Structural Causality & Prediction

The melting point of the hydrochloride salt is governed by the ionic lattice strength between the anilinium cation and the chloride anion.

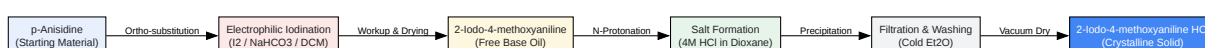
- **Lattice Disruption:** The bulky iodine atom at the C2 position creates steric hindrance (the "Ortho Effect"), which typically disrupts the efficient packing seen in unsubstituted anilinium salts. Consequently, the melting point of 2-iodo-4-methoxyaniline HCl is expected to be lower than that of 4-methoxyaniline HCl (240 °C).
- **Decomposition:** Halogenated aniline salts often exhibit decomposition upon melting (charring/browning). It is critical to distinguish between the thermodynamic melting point and

the decomposition onset temperature ().

Part 2: Synthesis & Isolation Protocol

To obtain accurate melting point data, the salt must be synthesized with high purity, free from residual mineral acids which can depress the melting point.

Synthesis Workflow (Graphviz)



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Figure 1: Synthetic pathway for the isolation of the hydrochloride salt from p-anisidine.

Detailed Protocol

- Dissolution: Dissolve 10.0 mmol of 2-iodo-4-methoxyaniline (free base oil) in 20 mL of anhydrous diethyl ether.
- Acidification: Dropwise add 12.0 mmol of HCl (4M solution in dioxane) at 0°C under nitrogen atmosphere.
 - Observation: A heavy precipitate should form immediately.
- Aging: Stir the suspension for 30 minutes at 0°C to ensure complete conversion.
- Isolation: Filter the solid using a sintered glass funnel (Porosity 3).
- Washing: Wash the filter cake with

mL of cold diethyl ether to remove unreacted free base and excess acid.
- Drying: Dry under high vacuum (0.1 mbar) at 40°C for 4 hours. Note: Excessive heat during drying may cause partial dissociation of the HCl salt.

Part 3: Experimental Determination of Melting Point

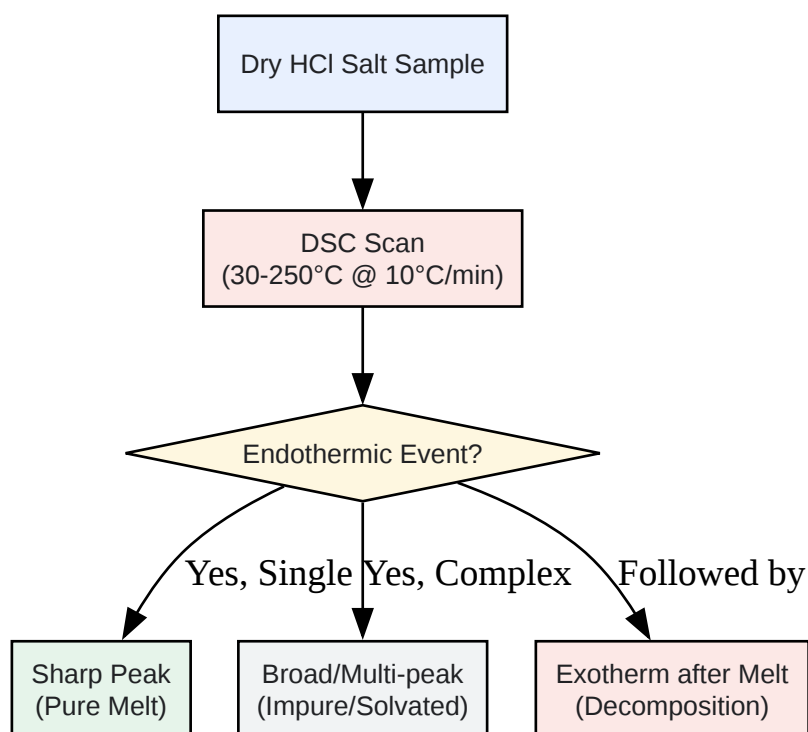
Since specific literature values are sparse, the following self-validating protocol is required for internal documentation.

Capillary Method (Standard)

- Apparatus: Buchi Melting Point M-565 or equivalent.
- Ramp Rate: 10 °C/min to 150 °C, then 1 °C/min to target.
- Acceptance Criteria: The melting range (onset to clear liquid) should not exceed 2 °C. A wider range indicates residual solvent or free base contamination.

Differential Scanning Calorimetry (DSC)

For drug development files (IND/NDA), DSC is preferred over capillary methods to distinguish between melting and decomposition.



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Figure 2: Logic flow for interpreting thermal analysis data.

Reference Range Validation

To validate your instrument, run a standard of 4-methoxyaniline hydrochloride (CAS 1619933-04-8) prior to your sample.

- Expected Standard Value: 240–243 °C.[1]
- If your sample melts significantly lower (< 150 °C), check for:
 - Presence of free base (run TLC).
 - Hydrate formation (perform TGA).

References

- ChemBK. (2025).[2] 4-methoxyanilinium chloride Physico-chemical Properties. Retrieved from [Link]
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